Ethyl 5-chloro-3-fluoropicolinate

Catalog No.
S3538363
CAS No.
207994-06-7
M.F
C8H7ClFNO2
M. Wt
203.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 5-chloro-3-fluoropicolinate

CAS Number

207994-06-7

Product Name

Ethyl 5-chloro-3-fluoropicolinate

IUPAC Name

ethyl 5-chloro-3-fluoropyridine-2-carboxylate

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.6 g/mol

InChI

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2H2,1H3

InChI Key

LYYXMJMPUIJGKL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=C(C=N1)Cl)F

Canonical SMILES

CCOC(=O)C1=C(C=C(C=N1)Cl)F

Ethyl 5-chloro-3-fluoropicolinate is an organic compound characterized by a pyridine ring substituted with chlorine and fluorine atoms, along with an ethyl ester functional group. Its chemical formula is C8H7ClFNO2C_8H_7ClFNO_2, and it has a molecular weight of approximately 203.60 g/mol. This compound is notable for its potential applications in medicinal chemistry and agrochemicals, owing to the presence of the halogen substituents which can significantly influence its reactivity and biological activity .

, including:

  • Nucleophilic Substitution: The chloro and fluoro groups can be replaced by nucleophiles such as amines or thiols under suitable conditions. Common reagents for these reactions include sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
  • Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid, typically using acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
  • Oxidation and Reduction: The compound can be oxidized to form N-oxides or reduced to remove halogen substituents, utilizing agents like hydrogen peroxide for oxidation or lithium aluminum hydride for reduction.

Major Products Formed

  • Nucleophilic Substitution: Formation of substituted picolinates.
  • Hydrolysis: Formation of 5-chloro-3-fluoropicolinic acid.
  • Oxidation: Formation of N-oxides.
  • Reduction: Formation of dehalogenated picolinates.

The biological activity of Ethyl 5-chloro-3-fluoropicolinate largely depends on its interactions with specific biological targets, such as enzymes or receptors. The presence of chloro and fluoro substituents enhances its binding affinity and selectivity, potentially modulating various biochemical pathways. This compound has been investigated for its potential applications in medicinal chemistry, particularly in developing inhibitors for certain biological processes .

The synthesis of Ethyl 5-chloro-3-fluoropicolinate typically involves the chlorination and fluorination of picolinic acid derivatives. A common synthetic route includes:

  • Chlorination and Fluorination: Starting from 5-chloro-3-fluoropyridine, it is reacted with ethyl chloroformate under basic conditions (often using triethylamine) to yield the desired ester.
  • Purification: The product is purified through recrystallization or column chromatography to achieve high purity levels .

Industrial production may involve large-scale chlorination and fluorination processes using continuous flow reactors to maintain consistent quality and yield, supplemented by advanced purification techniques like high-performance liquid chromatography.

Ethyl 5-chloro-3-fluoropicolinate has various applications, particularly in:

  • Medicinal Chemistry: As a potential lead compound for drug development, especially targeting specific enzymes or receptors.
  • Agrochemicals: It serves as an intermediate in synthesizing biologically active compounds used in agriculture .

Studies on Ethyl 5-chloro-3-fluoropicolinate have indicated its ability to interact with various biological systems. For instance, it has been examined as a potential inhibitor in certain enzymatic pathways, showcasing its relevance in drug design and development . Its unique halogen substituents may enhance its pharmacological properties compared to similar compounds.

Ethyl 5-chloro-3-fluoropicolinate can be compared with other picolinic acid derivatives:

Compound NameUnique Features
Ethyl 5-chloropicolinateLacks the fluoro substituent; different reactivity
Ethyl 3-fluoropicolinateDifferent position of the fluoro group; altered properties
Ethyl 5-bromo-3-fluoropicolinateContains a bromo group instead of chloro; affects reactivity
Ethyl 6-chloro-3-fluoropicolinateDifferent substitution pattern; potential variations in biological activity

The unique combination of chloro and fluoro substituents in Ethyl 5-chloro-3-fluoropicolinate provides distinct chemical and biological properties that make it valuable for research and industrial applications .

XLogP3

2.1

Dates

Last modified: 07-26-2023

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